![molecular formula C24H17N3O2 B2832761 5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866347-10-6](/img/structure/B2832761.png)
5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Overview
Description
5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, also known as BDQP, is a heterocyclic compound that has recently gained attention in scientific research due to its potential applications in drug development. BDQP has been found to exhibit promising biological activities, including anticancer, antiviral, and anti-inflammatory effects. In
Scientific Research Applications
Synthesis and Structural Analysis
Studies have focused on the synthesis and structural analysis of compounds structurally related to 5-benzyl-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, demonstrating the versatility and importance of these heterocyclic compounds in medicinal chemistry. For instance, research on quinoxaline derivatives revealed insights into their crystal structure, DFT calculations, and potential as anti-cancer drugs, highlighting their significance in pharmaceutical applications (N. Abad et al., 2021).
Antimicrobial and Antifungal Activity
Several studies have synthesized novel derivatives incorporating the pyrazolo[4,3-c]quinoline moiety to evaluate their antimicrobial and antifungal activities. These efforts have identified compounds with promising bioactivities, indicating their potential in developing new therapeutic agents. For example, the synthesis and evaluation of various pyrazoline and pyrazole derivatives have demonstrated significant antimicrobial properties (S. Y. Hassan, 2013).
Antitumor Evaluation
Research into the structural modification of pyrazolo[4,3-c]quinoline derivatives has also explored their potential antitumor activities. By creating and testing various analogs, researchers aim to discover compounds with enhanced efficacy against cancer cells. The regioselective synthesis of isoxazolo[5,4‐b]pyridines and related compounds, for instance, has been assessed for their antitumor capabilities, underscoring the therapeutic potential of these heterocyclic frameworks (Wafaa S. Hamama et al., 2012).
Mechanism of Action
Target of Action
The primary target of this compound is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
The compound interacts with its targets, the TRKs, by inhibiting their activities
Biochemical Pathways
Upon activation, TRKs trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt, which are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, the compound disrupts these pathways, potentially leading to reduced cell proliferation and survival.
Pharmacokinetics
The compound has been found to possess good plasma stability . It has shown inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9 , which could impact its metabolism and hence its bioavailability
Result of Action
The inhibition of TRKs by the compound can lead to reduced cell proliferation and survival, potentially making it effective against cancers that are driven by overactive TRKs .
properties
IUPAC Name |
8-benzyl-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2/c1-3-7-16(8-4-1)13-27-14-19-23(17-9-5-2-6-10-17)25-26-24(19)18-11-21-22(12-20(18)27)29-15-28-21/h1-12,14H,13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHUDDKGVIEPRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=NN=C(C4=CN3CC5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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